molecular formula C16H14F2N2O2S B2721035 1-(3,4-difluorobenzoyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide CAS No. 1334373-70-4

1-(3,4-difluorobenzoyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide

Cat. No.: B2721035
CAS No.: 1334373-70-4
M. Wt: 336.36
InChI Key: CURUETIGLKEPLZ-UHFFFAOYSA-N
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Description

1-(3,4-difluorobenzoyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives. This compound is characterized by the presence of a 3,4-difluorobenzoyl group, a thiophen-2-ylmethyl group, and an azetidine-3-carboxamide moiety. The unique structural features of this compound make it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-difluorobenzoyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the 3,4-Difluorobenzoyl Group: The 3,4-difluorobenzoyl group can be introduced through an acylation reaction using 3,4-difluorobenzoyl chloride and a suitable base, such as triethylamine.

    Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be attached through a nucleophilic substitution reaction using a thiophen-2-ylmethyl halide and a suitable nucleophile, such as an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-difluorobenzoyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

1-(3,4-difluorobenzoyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorobenzoyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-difluorobenzoyl)-N-(thiophen-2-ylmethyl)azetidine-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    1-(3,4-difluorobenzoyl)-N-(thiophen-3-ylmethyl)azetidine-3-carboxamide: Similar structure but with a different position of the thiophenyl group.

    1-(3,4-difluorobenzoyl)-N-(furan-2-ylmethyl)azetidine-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

1-(3,4-difluorobenzoyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the 3,4-difluorobenzoyl group, thiophen-2-ylmethyl group, and azetidine-3-carboxamide moiety imparts distinct chemical and biological properties that differentiate it from similar compounds. These unique features make it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

IUPAC Name

1-(3,4-difluorobenzoyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O2S/c17-13-4-3-10(6-14(13)18)16(22)20-8-11(9-20)15(21)19-7-12-2-1-5-23-12/h1-6,11H,7-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURUETIGLKEPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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